5-(3,4-Dichlorophenyl)pentanoic acid
Overview
Description
5-(3,4-Dichlorophenyl)pentanoic acid: is an organic compound characterized by the presence of a pentanoic acid chain attached to a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)pentanoic acid typically involves the reaction of 3,4-dichlorobenzene with pentanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3,4-dichlorobenzene reacts with pentanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4-Dichlorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dichlorobenzophenone or 3,4-dichlorobenzoic acid.
Reduction: Formation of 5-(3,4-dichlorophenyl)pentanol or 5-(3,4-dichlorophenyl)pentane.
Substitution: Formation of 5-(3,4-dimethoxyphenyl)pentanoic acid or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-(3,4-Dichlorophenyl)pentanoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dichlorobenzoic acid: Similar structure but lacks the pentanoic acid chain.
5-(3,4-Dichlorophenyl)pentanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
5-(3,4-Dichlorophenyl)pentane: Similar structure but fully reduced to an alkane.
Uniqueness: 5-(3,4-Dichlorophenyl)pentanoic acid is unique due to the presence of both the 3,4-dichlorophenyl group and the pentanoic acid chain, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic and industrial applications.
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSWIBGNIWRQNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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